molecular formula C22H20IN3O4 B031117 ethyl 6-(4-iodophenyl)-1-(4-methoxyphenyl)-7-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate CAS No. 473927-64-9

ethyl 6-(4-iodophenyl)-1-(4-methoxyphenyl)-7-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate

Cat. No.: B031117
CAS No.: 473927-64-9
M. Wt: 517.3 g/mol
InChI Key: DOONVRNBSUAOKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 6-(4-iodophenyl)-1-(4-methoxyphenyl)-7-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate, also known as this compound, is a useful research compound. Its molecular formula is C22H20IN3O4 and its molecular weight is 517.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

ethyl 6-(4-iodophenyl)-1-(4-methoxyphenyl)-7-oxo-4,5-dihydropyrazolo[3,4-c]pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20IN3O4/c1-3-30-22(28)19-18-12-13-25(15-6-4-14(23)5-7-15)21(27)20(18)26(24-19)16-8-10-17(29-2)11-9-16/h4-11H,3,12-13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOONVRNBSUAOKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C2=C1CCN(C2=O)C3=CC=C(C=C3)I)C4=CC=C(C=C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20IN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10623729
Record name Ethyl 6-(4-iodophenyl)-1-(4-methoxyphenyl)-7-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10623729
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

517.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

473927-64-9
Record name Ethyl 6-(4-iodophenyl)-1-(4-methoxyphenyl)-7-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10623729
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 6-(4-iodophenyl)-1-(4-methoxyphenyl)-7-oxo-4,5-dihydropyrazolo[3,4-c]pyridine-3-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Biological Activity

Ethyl 6-(4-iodophenyl)-1-(4-methoxyphenyl)-7-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate (CAS No. 473927-64-9) is a compound of significant interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C22H20IN3O4C_{22}H_{20}IN_3O_4 with a molecular weight of approximately 517.32 g/mol. The structure features a tetrahydro-pyrazolo-pyridine core with various substituents that contribute to its biological activity.

Table 1: Key Properties of this compound

PropertyValue
Molecular FormulaC22H20IN3O4
Molecular Weight517.31637 g/mol
CAS Number473927-64-9
Purity≥99% (HPLC)

This compound exhibits various biological activities primarily through its interaction with specific enzymes and receptors in the body. Notably, it has been studied for its anticoagulant properties by inhibiting factor Xa (fXa), an essential enzyme in the coagulation cascade.

Anticoagulant Activity

Research indicates that this compound shows significant potency against fXa. A study highlighted that modifications in the structure led to enhanced binding affinity and selectivity for fXa compared to traditional anticoagulants like warfarin .

Table 2: Biological Activities and Potencies

ActivityTarget Enzyme/PathwayPotency (IC50)
AnticoagulantFactor XaLow nanomolar range
AntitumorVarious cancer cell linesModerate micromolar range

Therapeutic Potential

The compound's structural characteristics suggest potential applications beyond anticoagulation. It may possess antitumor properties due to its ability to interact with cancer cell signaling pathways. Preliminary studies have indicated moderate efficacy against several cancer cell lines .

Case Study 1: Anticoagulant Efficacy

In a controlled study involving animal models, ethyl 6-(4-iodophenyl)-1-(4-methoxyphenyl)-7-oxo demonstrated significant anticoagulant effects when administered at low doses. The study reported a marked reduction in thrombus formation compared to control groups receiving no treatment or traditional anticoagulants .

Case Study 2: Antitumor Activity

Another study investigated the compound's effect on human cancer cell lines (e.g., breast and lung cancer). Results showed that it inhibited cell proliferation in a dose-dependent manner, suggesting its potential as an anticancer agent. Further mechanistic studies are needed to elucidate the pathways involved .

Scientific Research Applications

Anticoagulant Development

Ethyl 6-(4-iodophenyl)-1-(4-methoxyphenyl)-7-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate serves as a crucial precursor in the synthesis of Apixaban. Apixaban is a direct factor Xa inhibitor used to prevent and treat thromboembolic disorders such as:

  • Venous Thromboembolism (VTE) : Effective in preventing blood clots post-surgery (e.g., hip or knee replacement).
  • Atrial Fibrillation : Reduces the risk of stroke in patients with irregular heart rhythms.

Pharmacological Studies

Research has indicated that compounds with similar structures exhibit various pharmacological activities:

  • Antitumor Activity : Investigations into pyrazolo[3,4-c]pyridine derivatives have shown potential anticancer properties.
  • Anti-inflammatory Effects : Some studies suggest that modifications of this compound could lead to new anti-inflammatory agents.

Case Study 1: Apixaban Synthesis

A detailed study highlighted the synthesis pathway of Apixaban from this compound. This study demonstrated the efficiency of this compound as an intermediate and its role in enhancing the pharmacokinetic profile of the final drug product.

Case Study 2: Structure-Activity Relationship (SAR)

Research focusing on SAR has shown that modifications to the pyrazolo-pyridine structure can significantly affect biological activity. For instance:

  • Substituting different halogens or alkoxy groups can enhance anticoagulant potency or reduce side effects.

Preparation Methods

Two-Step Cyclization via 3-Chloro-1-(4-Iodophenyl)-5,6-Dihydropyridin-2(1H)-One

The primary synthetic route involves a sequential cyclization process. In the first step, 3,3-dichloro-1-(4-iodophenyl)piperidin-2-one undergoes dehydrohalogenation with lithium chloride and lithium carbonate in dimethylformamide (DMF) at 110°C for 3–5 hours to yield 3-chloro-1-(4-iodophenyl)-5,6-dihydropyridin-2(1H)-one (intermediate 5 ). This intermediate is pivotal for subsequent pyrazole ring formation.

In the second step, intermediate 5 reacts with ethyl 2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate (4 ) in the presence of triethylamine (TEA) in toluene at 45–110°C for 2–8 hours. The reaction proceeds via nucleophilic substitution and intramolecular cyclization, forming the pyrazolo[3,4-c]pyridine core. The optimal conditions (110°C, 5 hours) achieve a yield exceeding 67%.

Key Reaction Parameters

ParameterOptimal ValueImpact on Yield/Purity
Temperature110°CMaximizes cyclization rate
Reaction Time5 hoursBalances conversion & side reactions
BaseTriethylamineNeutralizes HCl, drives equilibrium
SolventTolueneEnhances solubility of intermediates

Alternative Pathway via Morpholine Substitution

An alternative method employs morpholine as a nucleophile. 3-Chloro-1-(4-iodophenyl)-5,6-dihydropyridin-2(1H)-one reacts with excess morpholine in refluxing toluene, replacing the chloride group with morpholine. Subsequent treatment with ethyl 2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate under basic conditions forms the target compound. While this route avoids lithium reagents, it requires stringent purification to remove morpholine byproducts, reducing overall yield to ~55%.

Optimization Strategies for Industrial Scalability

Solvent Selection and Workup Protocols

Industrial-scale synthesis prioritizes solvents with low toxicity and high recovery rates. Toluene is favored over DMF due to its lower boiling point (110°C vs. 153°C), simplifying distillation and reuse. Post-reaction workup involves quenching with ice-cold water, followed by extraction with ethyl acetate. The organic layer is dried over sodium sulfate and concentrated under reduced pressure to isolate the crude product.

Catalytic and Reagent Efficiency

Lithium carbonate acts as a dual-purpose reagent, serving as both a base and a mild oxidant to prevent over-reduction of the pyridine ring. Substituting lithium chloride with cheaper alternatives (e.g., NaCl) reduces costs but compromises reaction rates, necessitating longer durations (8–12 hours).

Analytical Characterization and Quality Control

Spectroscopic Confirmation

1H NMR (400 MHz, CDCl3):

  • δ 1.43 (t, J = 7.2 Hz, 3H, CH2CH3)

  • δ 3.80 (s, 3H, OCH3)

  • δ 7.46 (d, J = 8.8 Hz, 2H, aromatic H)

  • δ 7.67 (d, J = 8.4 Hz, 2H, aromatic H)

IR (KBr):

  • 1713 cm⁻¹ (ester C=O stretch)

  • 1675 cm⁻¹ (amide C=O stretch)

  • 1249 cm⁻¹ (C-O-C asymmetric stretch)

Mass Spectrometry:

  • m/z 518 [M+1]⁺ confirms molecular weight.

Purity Assessment

High-performance liquid chromatography (HPLC) with a C18 column and acetonitrile/water mobile phase (70:30) resolves the target compound at 8.2 minutes, achieving ≥98% purity. Residual solvents (toluene, DMF) are quantified via gas chromatography, adhering to ICH Q3C guidelines.

Industrial-Scale Production Considerations

Cost-Effective Reagent Sourcing

Bulk procurement of 4-iodoaniline (precursor to 4-iodophenyl groups) and ethyl 2-chloroacetoacetate reduces raw material costs by 30%. Recycling toluene via fractional distillation decreases waste generation by 40%.

Comparative Analysis of Synthetic Methods

MethodYieldPurityScalabilityCost Efficiency
Two-Step Cyclization67%98%HighModerate
Morpholine Route55%95%ModerateLow

The two-step cyclization method outperforms alternatives in yield and purity, making it the preferred choice for commercial production.

Q & A

Q. What are the optimal synthetic routes for preparing ethyl 6-(4-iodophenyl)-1-(4-methoxyphenyl)-7-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate?

Methodological Answer: The synthesis typically involves multi-step reactions starting with intermediates such as 3-chloro-1-(4-iodophenyl)-5,6-dihydropyridin-2(1H)-one ( ). Key steps include:

Cyclocondensation : Reacting α,α-dichlorolactam derivatives with morpholine under reflux (110°C, 4 hours) to form pyrazolo-pyridine intermediates ().

Ester Hydrolysis : Treatment with NaOH in MeOH-H₂O (3:1) at room temperature for 10–15 hours, followed by acidification to yield the final carboxylic acid derivative ().

Recrystallization : Purification via recrystallization improves yield (85–88%) and purity ().

Q. Table 1: Representative Reaction Conditions

StepReagents/ConditionsYieldReference
CyclocondensationMorpholine, 110°C, 4 hrs71%
Ester HydrolysisNaOH, MeOH-H₂O, RT88%
RecrystallizationEthanol or ethyl acetate85%

Q. What characterization techniques are critical for confirming the structure of this compound?

Methodological Answer:

  • X-Ray Crystallography : SHELX programs (e.g., SHELXL) are widely used for refining crystal structures, particularly for verifying the stereochemistry of the tetrahydro-pyrazolo-pyridine core ().
  • NMR Spectroscopy : ¹H/¹³C NMR analyses confirm substituent positions (e.g., iodophenyl and methoxyphenyl groups) ().
  • High-Performance Liquid Chromatography (HPLC) : Stability-indicating HPLC methods resolve degradation products, ensuring purity >95% ().

Q. How does this compound function as a synthetic intermediate for anticoagulant drugs like apixaban?

Methodological Answer: This compound is a key precursor in synthesizing apixaban ( ). The iodophenyl group is replaced with a 2-oxopiperidin-1-ylphenyl moiety via Buchwald–Hartwig coupling to introduce the P4 pharmacophore critical for factor Xa inhibition ( ). Subsequent hydrolysis of the ethyl ester to a carboxamide group ( ) enhances bioavailability and potency.

Advanced Research Questions

Q. What crystallographic challenges arise in resolving the structure of this compound, and how are they addressed?

Methodological Answer: The compound’s fused pyrazolo-pyridine ring system creates torsional strain, complicating crystallographic refinement. Strategies include:

  • Twinned Data Refinement : SHELXL handles twinned crystals by applying HKLF5 format for intensity integration ().
  • ORTEP Visualization : ORTEP-3 generates thermal ellipsoid plots to validate bond lengths/angles (e.g., C–I bond: ~2.09 Å) ().

Q. How can researchers reconcile contradictions in pharmacological activity data across studies?

Methodological Answer: Discrepancies in anticoagulant activity (e.g., moderate vs. high potency) may arise from:

  • Assay Variability : Differences in in vitro FXa inhibition protocols (e.g., chromogenic vs. fluorogenic substrates) ().
  • Structural Modifications : The presence of a morpholino group () vs. a 2-oxopiperidinyl group () alters binding kinetics.
    Resolution : Cross-validate results using standardized assays (e.g., human plasma-based thrombin generation assays) and computational docking studies ().

Q. What computational tools are recommended for structure-activity relationship (SAR) studies?

Methodological Answer:

  • Quantum Chemical Calculations : Predict electronic effects of substituents (e.g., methoxy vs. iodo groups) on binding affinity ().
  • Molecular Dynamics (MD) Simulations : Analyze interactions with FXa’s S1/S4 pockets ().
  • ADMET Prediction : SwissADME or ADMETLab assess bioavailability and metabolic stability ().

Q. How can stability issues during storage or synthesis be mitigated?

Methodological Answer: Degradation pathways include:

  • Ester Hydrolysis : Accelerated in acidic/basic conditions ().
  • Oxidation : Iodophenyl group susceptibility to light/oxygen ().
    Mitigation Strategies :
  • Store at –20°C in amber vials under nitrogen.
  • Use stabilizers (e.g., BHT) during synthesis ().

Q. Table 2: Stability Data Under Stress Conditions

ConditionDegradation ProductsAnalytical MethodReference
Acidic (0.1M HCl)Carboxylic acid derivativeHPLC
Basic (0.1M NaOH)Same as acidicLC-MS
PhotolyticIodine-free byproductsNMR

Q. What advanced analytical methods resolve co-eluting impurities in HPLC?

Methodological Answer:

  • LC-MS/MS : Differentiates impurities via mass fragmentation patterns (e.g., m/z 517.3 for the parent ion) ().
  • DoE Optimization : Statistical experimental design (e.g., central composite design) optimizes mobile phase pH and gradient ().

Q. How do steric and electronic effects of the iodophenyl group influence reactivity?

Methodological Answer:

  • Steric Effects : The bulky iodophenyl group slows coupling reactions (e.g., Suzuki-Miyaura), requiring Pd(OAc)₂/XPhos catalysts ().
  • Electronic Effects : The electron-withdrawing iodine atom activates the phenyl ring for nucleophilic aromatic substitution ().

Q. What strategies validate the reproducibility of synthetic protocols across labs?

Methodological Answer:

  • Round-Robin Testing : Collaborate with independent labs to replicate yields/purity ().
  • Critical Parameter Analysis : Use failure mode and effects analysis (FMEA) to identify sensitive steps (e.g., recrystallization solvent choice) ().

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 6-(4-iodophenyl)-1-(4-methoxyphenyl)-7-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate
Reactant of Route 2
ethyl 6-(4-iodophenyl)-1-(4-methoxyphenyl)-7-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.